Galanin(2-11) is a peptide fragment derived from the larger neuropeptide galanin, which consists of 29 amino acids in its full form. This specific fragment includes amino acids 2 through 11 of the galanin sequence and has been studied for its biological activity and receptor interactions. Galanin itself was first identified by Professor Viktor Mutt and his colleagues in 1983 and is known to play significant roles in various physiological processes, including modulation of neurotransmission, hormone secretion, and pain perception .
The synthesis of Galanin(2-11) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of amino acids into peptides. This method involves the use of a resin to which the first amino acid is attached, followed by sequential addition of protected amino acids.
Galanin(2-11) has a specific sequence that contributes to its biological activity. The molecular structure includes a central α-helical conformation, which is critical for its interaction with galanin receptors. The conformation is stabilized by intramolecular hydrogen bonds within the peptide .
The molecular formula for Galanin(2-11) can be represented as C₆₃H₈₈N₁₄O₁₃S, with a molecular weight of approximately 1,267 Da. The structural characteristics include:
Galanin(2-11) primarily engages in receptor-ligand interactions rather than traditional chemical reactions. Its binding affinity to GALR2 has been characterized through various assays.
Galanin(2-11) acts as an agonist at the GALR2 receptor subtype, initiating intracellular signaling cascades upon binding. This process typically involves:
Studies indicate that Galanin(2-11) exhibits varying degrees of potency across different receptor subtypes, with notable selectivity for GALR2 over others .
Galanin(2-11) is typically a white powder when synthesized and is soluble in water and polar solvents.
Relevant data include:
Galanin(2-11) has several applications in scientific research:
Galanin(2-11) is an N-terminally truncated fragment of the full-length 30-amino acid neuropeptide galanin, specifically lacking the N-terminal glycine residue. This deletion fundamentally alters its receptor interaction profile while retaining key bioactivity determinants. The peptide's sequence (Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly) contains several evolutionarily conserved residues critical for receptor engagement. Alanine scanning mutagenesis studies reveal that Trp² serves as the primary anchor point for GALR2 binding, with its substitution abolishing receptor activation completely. Similarly, Asn⁵ and Tyr⁹ form essential hydrogen-bonding networks with extracellular receptor domains, while Leu¹⁰ contributes hydrophobic stabilization within the binding pocket [9] [4].
The spatial orientation of these pharmacophores is equally critical. Nuclear magnetic resonance analyses indicate that residues 4-11 adopt an α-helical conformation in membrane-mimicking environments, creating an optimal interface for receptor contact. This contrasts with the more flexible N-terminus of full-length galanin. Notably, the absence of Gly¹ eliminates steric constraints, allowing deeper insertion into the GALR2 binding cleft compared to GALR1 [8] [6]. The C-terminal region (positions 12-30) of native galanin shows negligible receptor affinity but protects against proteolysis; its removal in galanin(2-11) thus necessitates structural compensation for stability [10].
Table 1: Key Pharmacophores in Galanin(2-11) and Functional Impact
Residue Position | Amino Acid | Functional Role | Consequence of Alanine Substitution |
---|---|---|---|
2 | Tryptophan | Hydrophobic anchor for GALR2 binding pocket | Complete loss of receptor activation |
5 | Asparagine | Hydrogen bonding with ECL2/ECL3 domains | >100-fold reduction in binding affinity |
9 | Tyrosine | Stabilization via aromatic stacking | Disrupted Gq coupling efficiency |
10 | Leucine | Hydrophobic interaction with TM6/TM7 residues | Impaired calcium mobilization response |
Galanin(2-11) exhibits markedly divergent receptor selectivity compared to full-length galanin. While native galanin activates all three galanin receptor subtypes (GALR1, GALR2, GALR3) with nanomolar affinity, galanin(2-11) demonstrates approximately 500-fold selectivity for GALR2 over GALR1 and negligible activity at GALR3. Radioligand displacement assays confirm a half-maximal inhibitory concentration (IC₅₀) of 0.80 nanomolar for GALR2 versus >100 nanomolar for GALR1 [1] [7]. This selectivity arises from structural differences in receptor extracellular loops: GALR2 possesses a distinct ECL3 conformation featuring Phe²⁶⁴ and Tyr²⁷¹, which form complementary surfaces for the truncated peptide's helical core. In contrast, GALR1 contains bulky tryptophan residues at equivalent positions that sterically hinder galanin(2-11) binding [4] [6].
Cryo-electron microscopy studies reveal fundamental differences in binding topology. Full-length galanin penetrates vertically into the receptor transmembrane bundle, with its N-terminus reaching deep into the orthosteric pocket to engage the conserved "toggle switch" residue (Trp⁶.⁴⁸). Conversely, galanin(2-11) adopts a horizontal binding pose parallel to the membrane plane, where it primarily interacts with extracellular receptor surfaces without triggering deep conformational changes in transmembrane helices. This shallow binding mode underlies its functional selectivity for Gq/11-mediated signaling over Gi/o pathways [5] [6].
Downstream signaling pathway activation further distinguishes these peptides. Full-length galanin inhibits cyclic adenosine monophosphate production via GALR1/Gi coupling while simultaneously activating phospholipase C through GALR2/Gq. Galanin(2-11) exclusively activates Gq/11-mediated pathways, inducing robust inositol trisphosphate accumulation and intracellular calcium mobilization without modulating adenylate cyclase activity. Quantitative analysis shows galanin(2-11) achieves 90% of the maximal calcium response elicited by full-length galanin at GALR2-expressing cells [1] [3].
Table 2: Functional Comparison of Galanin Isoforms
Property | Full-Length Galanin | Galanin(2-11) |
---|---|---|
Receptor Affinity Profile | GALR1: Ki ≈ 0.2 nanomolar; GALR2: Ki ≈ 0.5 nanomolar; GALR3: Ki ≈ 4 nanomolar | GALR1: Ki > 100 nanomolar; GALR2: Ki ≈ 0.8 nanomolar; GALR3: Inactive |
Primary Signaling Pathways | Gi/o (cAMP inhibition), Gq/11 (PLC activation) | Exclusive Gq/11 (PLC activation) |
Structural Characterization | Penetrates transmembrane bundle vertically | Binds extracellular surface horizontally |
Endogenous Tissue Distribution | Widespread in CNS and peripheral neurons | Not naturally occurring; metabolic product |
The metabolic vulnerability of galanin(2-11) stems primarily from N-terminal exopeptidase cleavage. In vitro serum stability assays demonstrate a rapid degradation profile, with >80% bioactivity loss within 12 hours of incubation in fetal bovine serum at physiological temperatures. Mass spectrometry analysis identifies two principal cleavage sites: aminopeptidases target the Trp²-Thr³ bond, while endoproteases hydrolyze the Ala⁶-Gly⁷ linkage. Notably, the absence of Gly¹—which normally protects full-length galanin against aminopeptidases—accelerates this degradation [8] [9].
Strategic modifications enhance stability without compromising receptor specificity. N-terminal substitution with D-enantiomeric asparagine (D-Asn¹) extends functional half-life to 48 hours in serum by conferring resistance to aminopeptidases. Similarly, cyclization via N-terminal pyroglutamate formation or polyethylene glycol conjugation reduces proteolytic susceptibility. Quadruple mutations (Q5N/M7A/K11F/A13P) combined with D-Asn¹ substitution yield analogs retaining full GALR2 potency while exhibiting negligible degradation after 72 hours in serum. These modifications exploit the tolerance of GALR2's binding pocket for structural variations beyond the core pharmacophores [8].
The metabolic fate of galanin(2-11) involves hepatic and renal clearance pathways. Radiolabeled tracer studies show rapid renal elimination of unmodified peptide (<30 minutes plasma half-life in rodents), with hepatocyte uptake contributing to secondary metabolism. Phase I metabolism involves peptide bond hydrolysis at the Leu⁴-Asn⁵ and Tyr⁹-Leu¹⁰ junctions, while Phase II conjugation is minimal due to the absence of suitable functional groups. Modified analogs with D-amino acids or PEG chains exhibit shifted excretion patterns toward hepatic clearance [8].
Table 3: Stability Parameters of Galanin(2-11) Variants
Variant | Modification | Half-life in Serum (Hours) | Residual Activity after 24 Hours (%) |
---|---|---|---|
Native galanin(2-11) | None | 1.5 ± 0.3 | 18 ± 4 |
[D-Asn¹]-galanin(2-11) | D-amino acid at position 1 | 24.8 ± 3.1 | 92 ± 6 |
PEGylated galanin(2-11) | N-terminal polyethylene glycol conjugate | 36.2 ± 4.7 | 97 ± 3 |
dN1-Qu | D-Asn¹ plus Q5N/M7A/K11F/A13P mutations | 68.5 ± 5.9 | 99 ± 2 |
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